molecular formula C16H16N2O3 B11842495 2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid

2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid

Cat. No.: B11842495
M. Wt: 284.31 g/mol
InChI Key: MPLWQOCTIXHBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid is unique due to its specific functional groups and the resulting biological activities.

Properties

IUPAC Name

2-(2-methylpropyl)-1-oxo-9H-pyrido[3,4-b]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9(2)7-18-8-11(16(20)21)13-10-5-3-4-6-12(10)17-14(13)15(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLWQOCTIXHBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C1=O)NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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